1-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanaminehydrochloride
Description
This compound features a 1,3-oxazole core substituted at the 5-position with a 4-methoxyphenyl group and an aminomethyl group at the 2-position, forming a hydrochloride salt (C₁₁H₁₃ClN₂O₂, MW: 256.69 g/mol). The methoxy group enhances electron density in the aromatic system, influencing binding interactions and solubility.
Properties
Molecular Formula |
C11H13ClN2O2 |
|---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-14-9-4-2-8(3-5-9)10-7-13-11(6-12)15-10;/h2-5,7H,6,12H2,1H3;1H |
InChI Key |
LEOSPPJKIMAFPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanaminehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of 4-methoxybenzaldehyde with an amino acid derivative, followed by cyclization to form the oxazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The oxazole ring can be reduced under specific conditions to form a more saturated heterocycle.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of saturated oxazole derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanaminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanaminehydrochloride involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the oxazole ring can form hydrogen bonds with amino acid residues. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Structural Variations and Implications
Heterocycle Modifications: 1,3-Oxazole vs. Thiadiazole/Oxadiazole: The target's 1,3-oxazole ring is isosterically replaced with thiadiazole () or oxadiazole (), altering electronic properties.
Substituent Effects :
- Electron-Donating vs. Withdrawing Groups : The target's 4-methoxyphenyl group donates electrons via resonance, contrasting with the 4-fluorophenyl group in , which withdraws electrons. This impacts π-π stacking and receptor binding .
- Hydrophobic vs. Polar Groups : The 4-methylphenyl substituent () increases hydrophobicity, whereas thiophene () introduces sulfur-mediated interactions .
Salt Formation and Solubility : All analogs form hydrochloride salts, enhancing aqueous solubility. However, molecular weight and heterocycle polarity (e.g., thiadiazole in ) further modulate solubility profiles .
Biological Activity
1-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural characteristics:
- IUPAC Name : 1-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanamine hydrochloride
- Molecular Formula : C11H12N2O2·HCl
- Molecular Weight : 240.69 g/mol
- Melting Point : 119 - 122 °C
The biological activity of 1-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanamine hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that compounds with oxazole rings often exhibit diverse pharmacological effects due to their ability to modulate enzyme activity and influence gene expression.
Anticancer Activity
Studies have shown that oxazole derivatives can exhibit significant anticancer properties. For instance, similar compounds have been reported to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the activation of caspases and modulation of Bcl-2 family proteins.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanamine HCl | MCF-7 | 10.5 | Induces apoptosis |
| Similar Oxazole Derivative | A549 | 12.0 | Caspase activation |
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. Compounds containing oxazole rings have been shown to inhibit the growth of various bacterial strains through interference with bacterial cell wall synthesis.
Table 2: Antimicrobial Activity
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanamine HCl | E. coli | 15 µg/mL |
| Similar Oxazole Derivative | S. aureus | 20 µg/mL |
Case Studies
Several case studies have explored the biological activity of oxazole derivatives:
- Study on Apoptosis Induction : A study published in MDPI demonstrated that specific oxazole derivatives led to significant apoptosis in cancer cell lines at low concentrations, suggesting a potential therapeutic application in oncology .
- Antimicrobial Efficacy : Research indicated that oxazole derivatives exhibited strong antimicrobial activity against multi-drug resistant bacteria, highlighting their potential as novel antibiotics .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could inhibit key enzymes involved in metabolic pathways critical for cancer cell survival .
Q & A
Q. Critical Conditions :
| Parameter | Optimal Range | Purpose |
|---|---|---|
| Temperature | 80–120°C (cyclization step) | Facilitates ring closure |
| Solvent | Ethanol/THF | Enhances solubility and reactivity |
| Reaction Time | 6–24 hours (varies by step) | Ensures completion of intermediates |
| pH Control | Neutral to slightly acidic | Prevents undesired side reactions |
Yield and purity depend on strict control of these parameters. Post-synthesis, purification via column chromatography or recrystallization is recommended .
Basic: Which analytical techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Performance Liquid Chromatography (HPLC) :
- Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
- Mass Spectrometry (MS) :
- FT-IR :
Advanced: How can researchers evaluate its potential as a NAMPT inhibitor in cellular models?
Methodological Answer:
- Enzyme Activity Assays :
- Use recombinant NAMPT in vitro with a fluorescence-based assay (e.g., measuring NAD+ production via cycling enzymes). IC50 values can be determined using dose-response curves .
- Cellular NAD+ Quantification :
- Treat cancer cell lines (e.g., HCT-116) with the compound for 24–48 hours. Measure NAD+ levels via LC-MS or colorimetric kits (e.g., NAD+/NADH-Glo™) .
- Counter-Screening :
- Test against related enzymes (e.g., NMNAT) to confirm target specificity .
Data Interpretation : Contradictions in inhibition efficacy between studies may arise from:
- Cell line variability (e.g., NAMPT expression levels).
- Compound stability in culture media (e.g., hydrolysis at physiological pH).
Advanced: How can structural modifications enhance its bioactivity or selectivity?
Methodological Answer:
- SAR Studies :
- Modify the oxazole ring (e.g., substitute with thiazole) or methoxyphenyl group (e.g., replace -OCH3 with -CF3) to alter lipophilicity and binding affinity .
- Computational Modeling :
- Perform docking studies (e.g., using AutoDock Vina) to predict interactions with NAMPT’s active site. Focus on key residues like Arg311 and Phe193 .
- In Vivo Testing :
- Assess pharmacokinetics (e.g., bioavailability via oral gavage in rodents) and toxicity (e.g., liver enzyme assays) .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Storage :
- Temperature: –20°C in airtight, light-protected vials.
- Solvent: Lyophilized powder or dissolved in anhydrous DMSO (≤10 mM aliquots).
- Stability Tests :
- Monitor degradation via HPLC every 6 months. Avoid repeated freeze-thaw cycles .
Advanced: How can researchers resolve discrepancies in enzyme inhibition data across studies?
Methodological Answer:
- Assay Optimization :
- Standardize buffer conditions (e.g., pH 7.4 vs. 8.0) and enzyme sources (recombinant vs. cell lysate).
- Purity Verification :
- Re-characterize the compound batch using NMR and HPLC to rule out impurities .
- Orthogonal Assays :
- Validate findings with alternative methods (e.g., SPR for binding kinetics vs. enzymatic activity) .
Advanced: What methodologies are used to assess its pharmacokinetic properties?
Methodological Answer:
- In Vitro ADME :
- Solubility : Shake-flask method in PBS (pH 7.4).
- Metabolic Stability : Incubate with liver microsomes; quantify parent compound via LC-MS .
- In Vivo Studies :
- Administer intravenously/orally to rodents; collect plasma at timed intervals for PK profiling (Cmax, t1/2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
